molecular formula C10H21NO3S B8684670 3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid CAS No. 819863-18-8

3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid

Cat. No. B8684670
CAS RN: 819863-18-8
M. Wt: 235.35 g/mol
InChI Key: SIOWLTTVQDAONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid is a useful research compound. Its molecular formula is C10H21NO3S and its molecular weight is 235.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

819863-18-8

Molecular Formula

C10H21NO3S

Molecular Weight

235.35 g/mol

IUPAC Name

3-[(1-methylcyclohexyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C10H21NO3S/c1-10(6-3-2-4-7-10)11-8-5-9-15(12,13)14/h11H,2-9H2,1H3,(H,12,13,14)

InChI Key

SIOWLTTVQDAONL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,3-propanesultone (5.00 g, 40 mmol) in toluene (10 mL) was added dropwise to a the crude solution of 1-methyl-1-cyclohexylamine in MTBK (total volume 30 mL). The mixture was heated to reflux for 18 hours then cooled to room temperature. The solid was collected by suction filtration, rinsed with acetone (2×8 mL). The solid was dried overnight at 45° C. in the vacuum oven. The title compound was obtained as a fine white solid (9.22 g). However, the proton NMR and the ES-MS were not clean. The solid was suspended in methanol (45 mL) and the suspension was warmed to reflux. Water (12 mL) was added dropwise until a clear yellow solution was obtained. The mixture was slowly cool to room temperature with stirring. The solid was collected by suction-filtration, rinsed with methanol (2×5 mL). Another crop was collected from the filtrate. Both crops were dried overnight at 45° C. in the vacuum oven. The title compound was obtained as a fine white solid (6.82 g, 29.0 mmol, 66% overall yield). Both crops were identical and were mixed for submitting the compound. 1H NMR (500 MHz, D2O) δ 1.04-1.11 (m, 1H), 1.19 (s, 3H), 1.31 (q, J=12.2 Hz, 2H), 1.40 (qt, J=12.2 Hz, 2H), 1.46-1.62 (m, 2H), 1.63 (br d, J=11.7 Hz, 2H), 1.94 (q, J=7.3 Hz, 2H), 2.86 (t, J=7.1 Hz, 2H), 3.03 (t, J=7.6 Hz, 2H); 13C NMR (125 MHz, D2O) δ 19.1, 21.5, 22.0, 24.6, 34.1, 39.1, 48.2, 60.2; ES-MS 236 (M+H).
Quantity
5 g
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reactant
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crude solution
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10 mL
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